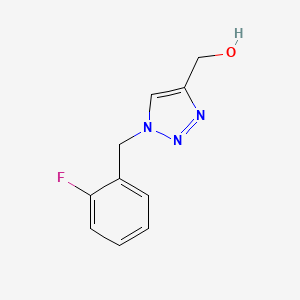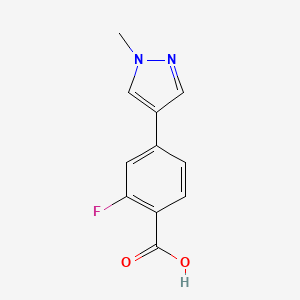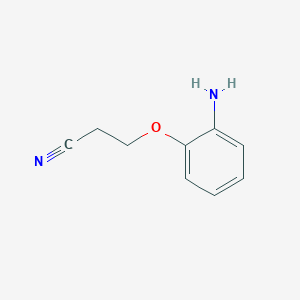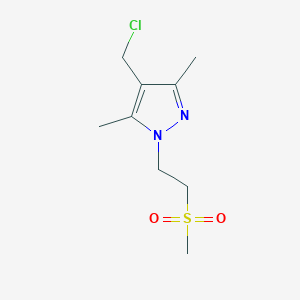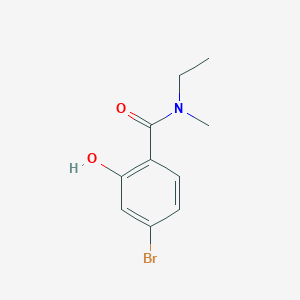
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide
Descripción general
Descripción
“4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 .
Synthesis Analysis
The synthesis of similar compounds typically involves reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The reaction mixture is often hydrolyzed and extracted with dichloromethane . The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNO2/c1-3-12(2)10(14)8-5-4-7(11)6-9(8)13/h4-6,13H,3H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Reactions at the benzylic position can be either SN1 or SN2 . For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds Kametani et al. (1972) explored the synthesis of narwedine-type enones through the irradiation of compounds related to 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide. This process involved photochemical cyclisation, highlighting the compound's utility in creating complex heterocyclic structures (Kametani, Yamaki, Terui, Shibuya, & Fukumoto, 1972).
Metabolite Synthesis and Study Gawell et al. (1989) described the synthesis of urinary metabolites of the dopamine D-2 antagonist remoxipride, using 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide derivatives. This demonstrates the compound's significance in the study of metabolic pathways and biotransformation in pharmacology (Gawell, Hagberg, Högberg, & Widman, 1989).
Antioxidant Properties of Bromophenols Li et al. (2012) identified nitrogen-containing bromophenols related to 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide from marine algae. These compounds exhibited potent antioxidant activities, which could be relevant for food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2012).
Chemical Synthesis and Modification Ross et al. (1983) investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, using derivatives including 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide. This study provides insight into the stability and transformation of these compounds in biological systems (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).
Regioselective Syntheses Bengtsson and Hoegberg (1993) discussed the regioselective synthesis of trioxygenated benzamides from 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide, showcasing the compound's role in targeted chemical synthesis and drug development (Bengtsson & Hoegberg, 1993).
Phenol Oxidation in Total Synthesis Kametani et al. (1969) used a derivative of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide in the modified total synthesis of galanthamine, a significant alkaloid, through phenol oxidation. This research demonstrates the compound's utility in the synthesis of biologically active molecules (Kametani, Yamaki, Yagi, & Fukumoto, 1969).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-12(2)10(14)8-5-4-7(11)6-9(8)13/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGADQQVASHERFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




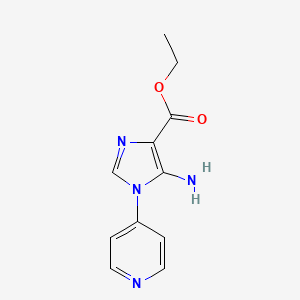
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)
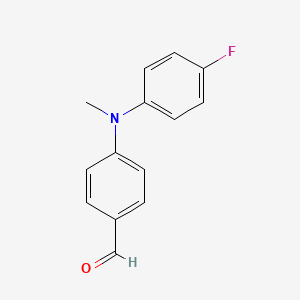
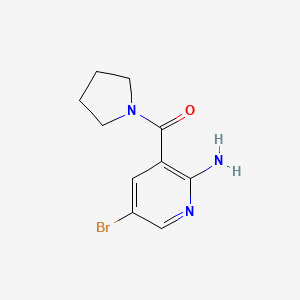


![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)
